N-Methyl-1-(1-methylpiperidin-4-yl)methanamine
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Overview
Description
“N-Methyl-1-(1-methylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 405928-19-0 . It has a molecular weight of 142.24 and its IUPAC name is N-methyl (1-methyl-4-piperidinyl)methanamine . It is typically stored at -20°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H18N2/c1-9-7-8-3-5-10(2)6-4-8/h8-9H,3-7H2,1-2H3 . The InChI key is WGDFDUYIZTVXJR-UHFFFAOYSA-N . The Canonical SMILES structure is CNCC1CCN(CC1)C .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 142.24 g/mol . It has a XLogP3-AA value of 0.6 , indicating its lipophilicity. It has one hydrogen bond donor count and two hydrogen bond acceptor counts . It has two rotatable bonds . Its exact mass and monoisotopic mass are 142.146998583 g/mol . Its topological polar surface area is 15.3 Ų .Scientific Research Applications
Synthesis and Chemical Properties
N-Methyl-1-(1-methylpiperidin-4-yl)methanamine has been utilized in the synthesis of complex molecules. For instance, its derivatives have been synthesized and explored for their potential in organic chemistry and drug design. One study outlines the synthesis of 2-(1-Aminoalkyl)piperidines using a cyano-phenyl oxazolopiperidine derivative, showcasing the compound's role in creating diamines and diamino alcohols, which are valuable in asymmetric synthesis and medicinal chemistry (Froelich et al., 1996).
Photocytotoxic Applications
In the realm of therapeutic research, certain derivatives have been investigated for their photocytotoxic properties. For example, iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated significant photocytotoxicity under red light, offering a potential therapeutic application in treating various cancer cell lines through apoptosis and reactive oxygen species generation (Basu et al., 2014).
Antimicrobial Activity
Research on novel chemical compounds often explores their antimicrobial potential. A study involving the synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives revealed that many of these compounds showed moderate to very good antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents, highlighting the chemical's versatility in contributing to the fight against resistant pathogens (Thomas et al., 2010).
Anticancer Research
Compounds derived from this compound have also been synthesized and evaluated for their anticancer activities. The synthesis and pharmacological characterization of Pt(II) complexes with derivatives showed significant cytotoxic effects on lung cancer cell lines. Such studies open avenues for the development of new chemotherapy agents, potentially offering alternatives to traditional drugs like cisplatin (Ferri et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-1-(1-methylpiperidin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-8-3-5-10(2)6-4-8/h8-9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDFDUYIZTVXJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586316 |
Source
|
Record name | N-Methyl-1-(1-methylpiperidin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405928-19-0 |
Source
|
Record name | N-Methyl-1-(1-methylpiperidin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(1-methylpiperidin-4-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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